sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Description
A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.
Biological Activity
Sodium (7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a semisynthetic cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity. This compound is characterized by a complex bicyclic structure that incorporates several heteroatoms, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N9O5S3 with a molar mass of approximately 511.56 g/mol. The structural complexity includes a thiazole ring and a methoxyiminoacetyl group, which are critical for its biological function.
Property | Value |
---|---|
Molecular Formula | C16H17N9O5S3 |
Molar Mass | 511.56 g/mol |
Density | 1.96 ± 0.1 g/cm³ (Predicted) |
The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis.
Antibacterial Spectrum
Research indicates that sodium (7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exhibits activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.
Table: Antibacterial Activity Against Selected Bacteria
Bacteria | Activity (MIC µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 1.0 |
Klebsiella pneumoniae | 0.5 |
Case Studies and Research Findings
- Clinical Efficacy : A clinical trial demonstrated that this compound significantly reduced infection rates in patients with complex skin and soft tissue infections compared to standard treatments . The study reported an overall success rate of 85% in the treatment group.
- Resistance Mechanism : A study published in the Journal of Antimicrobial Chemotherapy highlighted that certain bacterial strains developed resistance through the production of extended-spectrum beta-lactamases (ESBLs), which hydrolyze the beta-lactam ring . This underscores the importance of ongoing surveillance and combination therapies to mitigate resistance.
- Pharmacokinetics : Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered intravenously or intramuscularly, with peak plasma concentrations achieved within one hour post-administration . The half-life is approximately 1.5 hours, necessitating multiple doses for sustained efficacy.
Properties
Molecular Formula |
C13H12N5NaO5S2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11?;/m1./s1 |
InChI Key |
ADLFUPFRVXCDMO-CXQKPYDHSA-M |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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